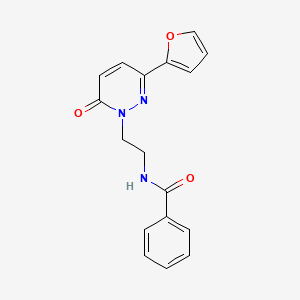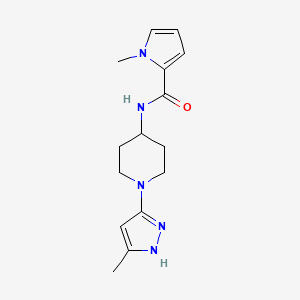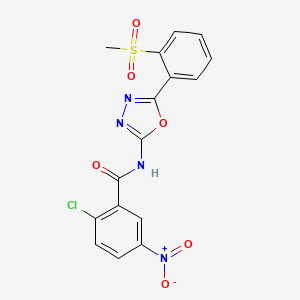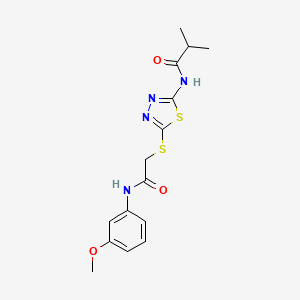![molecular formula C18H14N4O B2407994 N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380191-66-0](/img/structure/B2407994.png)
N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-aminopyridine with a suitable aldehyde to form the pyrido[3,4-d]pyrimidine core. The furan-3-yl group is then introduced via a Friedel-Crafts alkylation reaction using furan and a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
化学反应分析
Types of Reactions
N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
相似化合物的比较
Similar Compounds
Pyrido[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Furan-containing compounds: These compounds have the furan ring, which contributes to their reactivity and biological properties.
Uniqueness
N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to the combination of the pyrido[3,4-d]pyrimidine core and the furan-3-yl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-3-14(15-6-8-23-11-15)4-2-13(1)9-20-18-16-5-7-19-10-17(16)21-12-22-18/h1-8,10-12H,9H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSSFLPSIZXVRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=CN=C3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/new.no-structure.jpg)
![6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2407930.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)
![2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid](/img/structure/B2407932.png)



![2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B2407925.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2407927.png)
![Tert-butyl (3aS,7aR)-2-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2407928.png)
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2407929.png)
